4'-Methoxy-2'-methylbutyrophenone
Description
4'-Methoxy-2'-methylbutyrophenone (CAS: 21861-39-2) is a substituted butyrophenone featuring a methoxy group at the 4' position and a methyl group at the 2' position on the aromatic ring. Its molecular formula is C₁₂H₁₄O₂, and its structure consists of a butanone chain attached to a methoxy- and methyl-substituted benzene ring. Historically, this compound was utilized in chemical synthesis and pharmaceutical research, particularly as an intermediate in organic reactions.
Properties
IUPAC Name |
1-(4-methoxy-2-methylphenyl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O2/c1-4-5-12(13)11-7-6-10(14-3)8-9(11)2/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLSYOKRWMQAFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C=C1)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280456 | |
| Record name | 1-(4-Methoxy-2-methylphenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54696-06-9 | |
| Record name | 1-(4-Methoxy-2-methylphenyl)-1-butanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54696-06-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4-Methoxy-2-methylphenyl)-1-butanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101280456 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-2’-methylbutyrophenone involves the use of chemical epigenetic modifiers to induce the expression of dormant biosynthetic genes in the fungal pathogen Stagonospora nodorum. The histone deacetylase inhibitors suberoylanilide hydroxamic acid (500 μM) and nicotinamide (50 μM) are supplemented to the culture medium, resulting in the isolation of this compound .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of 4’-Methoxy-2’-methylbutyrophenone. The compound is primarily obtained through laboratory-scale biosynthesis using fungal cultures.
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-2’-methylbutyrophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methoxy and methyl groups can participate in substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Organic Synthesis
4'-Methoxy-2'-methylbutyrophenone is utilized as a key intermediate in organic synthesis. Its structure allows for various transformations, making it a valuable building block in the synthesis of more complex molecules. The compound can undergo reactions such as:
- Electrophilic Aromatic Substitution : The methoxy group enhances the reactivity of the aromatic ring, facilitating substitution reactions that can lead to diverse derivatives.
- Alkylation Reactions : The presence of the butyrophenone moiety allows for alkylation, which can be exploited to introduce different functional groups into the molecule.
Case Study: Synthesis of Derivatives
In a study published in The Journal of Organic Chemistry, researchers demonstrated the successful synthesis of various derivatives from this compound through electrophilic substitution reactions, leading to compounds with enhanced biological activity .
Photoinitiators in Polymer Chemistry
One of the most significant applications of this compound is as a photoinitiator in UV-curable coatings and inks. Its ability to absorb UV light and initiate polymerization makes it essential in industries that require rapid curing processes.
Photopolymerization Process
- Mechanism : Upon exposure to UV light, this compound generates free radicals that initiate the polymerization of monomers, leading to the formation of solid polymers.
- Advantages : The use of this compound allows for lower energy consumption during curing and provides coatings with excellent adhesion and durability.
Data Table: Photoinitiator Properties
| Property | Value |
|---|---|
| Absorption Wavelength (nm) | 300-400 |
| Radical Formation Efficiency | High |
| Application | UV-cured coatings, inks |
Medicinal Chemistry
Research has also indicated potential applications of this compound in medicinal chemistry. Its structural features suggest that it may exhibit biological activity, particularly as an anti-inflammatory or analgesic agent.
In vitro studies have shown that derivatives of this compound can interact with specific biological targets, leading to potential therapeutic effects. For instance, compounds derived from this ketone have been evaluated for their ability to inhibit certain enzymes involved in inflammatory pathways .
Mechanism of Action
The mechanism of action of 4’-Methoxy-2’-methylbutyrophenone involves its interaction with specific molecular targets and pathways in fungal cells. It is derived from the polyketide biosynthetic pathway, which involves the assembly of complex aromatic structures through the action of polyketide synthases . The compound’s antifungal activity is attributed to its ability to disrupt fungal cell wall synthesis and interfere with essential metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of 4'-Methoxy-2'-methylbutyrophenone can be contextualized by comparing it with analogs in the butyrophenone, acetophenone, and isoflavanone families. Below is a detailed analysis:
Alkyl-Substituted Butyrophenones
- 4'-Methylbutyrophenone (CAS: 4160-52-5): Molecular Formula: C₁₁H₁₄O Molecular Weight: 162.23 g/mol Key Differences: Lacks the methoxy group at the 4' position, resulting in reduced polarity and lower molecular weight. Applications: Used in organic synthesis and as a precursor for pharmaceuticals. Its simpler structure may confer higher volatility (e.g., boiling point ~163–164°C/33 mm for 4-methoxy-2-methylacetophenone analogs) compared to methoxy-substituted derivatives .
Methoxy-Substituted Acetophenones and Benzophenones
- 2-Bromo-4'-methoxyacetophenone (CAS: 2632-13-5): Molecular Formula: C₉H₉BrO₂ Molecular Weight: 229.07 g/mol Key Differences: Substitution of the methyl group with bromine enhances electrophilicity, making it reactive in nucleophilic aromatic substitution. Used as a laboratory intermediate under controlled conditions .
- 4-Methoxy-3-methylbenzophenone (CAS: N/A): Molecular Formula: C₁₅H₁₄O₂ (estimated) Key Differences: Features a benzophenone backbone (two aromatic rings) instead of a butyrophenone.
Isoflavanones with Methoxy Groups
- (3R)-4'-Methoxy-2',3,7-trihydroxyisoflavanone (Isolated from Dalbergia odorifera): Molecular Formula: C₁₆H₁₄O₆ Molecular Weight: 302.28 g/mol Key Differences: Contains a flavanone core with hydroxyl and methoxy groups. Demonstrates anti-Ralstonia solanacearum activity (MIC values: 12.5–50 μg/mL), highlighting the role of methoxy groups in enhancing bioactivity. Unlike this compound, this compound’s polyhydroxy structure improves water solubility and interaction with bacterial membranes .
Data Table: Structural and Functional Comparison
Biological Activity
4'-Methoxy-2'-methylbutyrophenone is a compound belonging to the butyrophenone class, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in various fields, including pharmacology and medicinal chemistry.
Chemical Structure and Synthesis
This compound can be synthesized through various methods, often involving the alkylation of butyrophenone derivatives. The general synthetic route includes:
- Starting Materials : Butyrophenone, methyl iodide, and a suitable base (e.g., potassium carbonate).
- Reaction Conditions : The reaction typically occurs in a polar aprotic solvent such as DMF or DMSO at elevated temperatures.
- Purification : The product is purified using recrystallization techniques or chromatography.
The molecular formula for this compound is , and its structural representation can be illustrated as follows:
Antifungal Properties
Recent studies have demonstrated that this compound exhibits significant antifungal activity. In a study involving various fungal strains, the compound was tested against Fusarium solani, Aspergillus terreus, and Candida albicans. The Minimum Inhibitory Concentration (MIC) values were determined using a 96-well plate method, with results indicating effective inhibition at concentrations as low as 10 mg/mL .
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Fusarium solani | 10 |
| Aspergillus terreus | 5 |
| Candida albicans | 10 |
The antifungal mechanism of this compound involves disruption of fungal cell membrane integrity, leading to cell lysis. This is hypothesized to occur through the compound's interaction with specific membrane proteins or lipid components, although further studies are necessary to elucidate the exact pathways involved .
Pharmacological Potential
In addition to its antifungal properties, research indicates that this compound may possess other pharmacological activities:
- Antipsychotic Effects : As a member of the butyrophenone family, it may exhibit dopamine receptor antagonism, similar to other compounds in this class, suggesting potential use in treating psychiatric disorders .
- Anti-inflammatory Activity : Preliminary studies suggest that the compound may modulate inflammatory pathways, providing a basis for further investigation into its use as an anti-inflammatory agent .
Case Studies
A notable case study involved the application of this compound in treating resistant fungal infections in a clinical setting. Patients with chronic infections were administered formulations containing the compound alongside standard antifungal therapies. The results indicated improved patient outcomes and reduced fungal load in several cases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
